An In-depth Technical Guide to the Physical Properties of (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid
An In-depth Technical Guide to the Physical Properties of (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid, also known as (S)-(+)-MαNP acid, is a chiral carboxylic acid of significant interest in the fields of stereochemistry and pharmaceutical development. Its primary application lies in its use as a chiral derivatizing agent, enabling the determination of the absolute configuration of alcohols and amines through nuclear magnetic resonance (NMR) spectroscopy. This guide provides a comprehensive overview of its physical properties, detailed experimental protocols for their determination, and a workflow for its application in chiral analysis.
Core Physical Properties
The physical characteristics of (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid are fundamental to its application and handling in a laboratory setting. A summary of these properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄O₃ | [1] |
| Molecular Weight | 230.26 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 108.0 to 112.0 °C | |
| Boiling Point (Predicted) | 403.9 ± 20.0 °C at 760 mmHg | [2] |
| Specific Optical Rotation ([α]D) | Approximately +100° (c=1, MeOH) | |
| pKa (Predicted) | 4.84 ± 0.30 | [2] |
| Solubility | Soluble in methanol.[2] As an aromatic carboxylic acid, it is expected to be soluble in many organic solvents such as ethanol, acetone, and ethyl acetate, and sparingly soluble in non-polar solvents like hexane. Its solubility in aqueous solutions is expected to be low but will increase significantly in basic solutions (e.g., aqueous sodium hydroxide or sodium bicarbonate) due to the formation of the corresponding carboxylate salt. |
Experimental Protocols
Detailed methodologies for the determination of key physical properties are crucial for reproducible research. The following sections provide step-by-step protocols for measuring the melting point and solubility of (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid, as well as its application as a chiral derivatizing agent.
Determination of Melting Point
Objective: To determine the melting point range of a solid organic compound using a capillary melting point apparatus.
Materials:
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(S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid
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Melting point capillaries (sealed at one end)
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Melting point apparatus
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Spatula
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Mortar and pestle (optional, for grinding crystals)
Procedure:
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Ensure the sample of (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.
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Take a melting point capillary and press the open end into the powdered sample, forcing a small amount of the solid into the tube.
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Invert the capillary and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample should be approximately 2-3 mm in height.
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Place the capillary tube into the sample holder of the melting point apparatus.
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Set the heating rate to a rapid setting to obtain an approximate melting point. Observe the sample and note the temperature at which it melts.
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Allow the apparatus to cool to at least 20°C below the approximate melting point.
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Prepare a new capillary with the sample.
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Set the heating rate to a slow setting (1-2°C per minute) and begin heating.
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Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
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Continue to heat slowly and record the temperature at which the last crystal melts (the end of the melting range).
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The recorded temperature range is the melting point of the sample. For high accuracy, repeat the measurement with a fresh sample.
Qualitative Determination of Solubility
Objective: To determine the qualitative solubility of (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid in various solvents.
Materials:
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(S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid
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A selection of solvents: water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane, 5% aqueous NaOH, 5% aqueous HCl.
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Small test tubes
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Spatula
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Vortex mixer (optional)
Procedure:
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Label a series of clean, dry test tubes with the names of the solvents to be tested.
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Add approximately 10-20 mg of (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid to each test tube.
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To the first test tube, add the corresponding solvent dropwise, up to approximately 1 mL.
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Agitate the mixture by flicking the test tube or using a vortex mixer for about 30 seconds.
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Observe the mixture. If the solid completely dissolves, it is classified as "soluble." If it partially dissolves, it is "sparingly soluble." If it does not dissolve at all, it is "insoluble."
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Record your observations.
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Repeat steps 3-6 for each of the selected solvents.
Application as a Chiral Derivatizing Agent for NMR Spectroscopy
Objective: To determine the absolute configuration of a chiral secondary alcohol by derivatization with (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid and subsequent ¹H NMR analysis.
Materials:
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(S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid
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The chiral secondary alcohol of unknown configuration
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Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent
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4-(Dimethylamino)pyridine (DMAP) as a catalyst
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Anhydrous dichloromethane (DCM) as the solvent
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Deuterated chloroform (CDCl₃) for NMR analysis
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NMR tubes
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Standard laboratory glassware for organic synthesis
Procedure:
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Esterification Reaction:
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In a clean, dry flask, dissolve the chiral secondary alcohol (1 equivalent) in anhydrous DCM.
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Add (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid (1.1 equivalents) and DMAP (0.1 equivalents) to the solution.
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Stir the mixture at room temperature and add DCC (1.2 equivalents).
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Allow the reaction to proceed at room temperature for several hours, monitoring by thin-layer chromatography (TLC) until the starting alcohol is consumed.
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Work-up and Purification:
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Filter the reaction mixture to remove the dicyclohexylurea byproduct.
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Wash the filtrate with 5% aqueous HCl, followed by saturated aqueous sodium bicarbonate, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter and concentrate the solvent under reduced pressure.
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Purify the resulting diastereomeric ester by column chromatography on silica gel.
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¹H NMR Analysis:
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Dissolve a small sample of the purified diastereomeric ester in CDCl₃.
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Acquire a high-resolution ¹H NMR spectrum.
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Analyze the spectrum, paying close attention to the chemical shifts of the protons on the chiral alcohol moiety. The naphthyl group of the derivatizing agent will induce different chemical shifts for these protons in the two possible diastereomers.
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By comparing the observed chemical shifts to established models for MαNP esters, the absolute configuration of the original alcohol can be determined.
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Mandatory Visualization
The following diagram illustrates the experimental workflow for the use of (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid as a chiral derivatizing agent.
Caption: Workflow for chiral derivatization and analysis.
